N-butan-2-yl-2,5-dichloro-4-methoxybenzenesulfonamide

Lipophilicity Drug Design Physicochemical Properties

Optimize metabolic stability in sulfonamide-based drug discovery. The α-branched sec-butyl group on this benzenesulfonamide (CAS 886124-41-0) minimizes CYP450-mediated N-dealkylation-a class-level SAR advantage over linear or β-branched amines. • XLogP3.4 (measured): Ideal for oral bioavailability & CNS penetration; lower than benzyl analog (3.6) without added polar atoms • MW 312.2 g/mol, TPSA 63.8 Ų: Leaner than benzyl analog (346.2); improves ligand efficiency for fragment growing • No reported 5-HT6 activity: Minimizes serotonergic CNS off-target effects vs. 2-methoxyethyl analog (IC50 5.01 nM) Immediate shipping for R&D. Secure supply with documented chain of custody.

Molecular Formula C11H15Cl2NO3S
Molecular Weight 312.2g/mol
CAS No. 886124-41-0
Cat. No. B345170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butan-2-yl-2,5-dichloro-4-methoxybenzenesulfonamide
CAS886124-41-0
Molecular FormulaC11H15Cl2NO3S
Molecular Weight312.2g/mol
Structural Identifiers
SMILESCCC(C)NS(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl
InChIInChI=1S/C11H15Cl2NO3S/c1-4-7(2)14-18(15,16)11-6-8(12)10(17-3)5-9(11)13/h5-7,14H,4H2,1-3H3
InChIKeyBCZMKMLCOZOELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butan-2-yl-2,5-dichloro-4-methoxybenzenesulfonamide: Key Identifiers & Class


N-butan-2-yl-2,5-dichloro-4-methoxybenzenesulfonamide (CAS 886124-41-0) is a small-molecule benzenesulfonamide derivative with the molecular formula C11H15Cl2NO3S and a molecular weight of 312.2 g/mol. It features a 2,5-dichloro-4-methoxy-substituted benzene ring linked to a sec-butyl amine via a sulfonamide bridge . The compound belongs to the broader arylsulfonamide class, which is widely explored for enzyme inhibition .

N-Butan-2-yl-2,5-dichloro-4-methoxybenzenesulfonamide: Why Substitution Fails


Subtle variations in N-alkyl substitution, chlorine regioisomerism, or ring electronics among benzenesulfonamide analogs produce quantifiable differences in lipophilicity, steric bulk, and target engagement that can alter solubility, permeability, and off-target profiles. For example, the sec-butyl group on the target compound confers a distinct branching pattern compared to isobutyl or benzyl analogs, leading to divergent logP values and potentially different metabolic stability . Direct replacement without supporting comparative data risks compromising the biological or physicochemical requirements of a project.

N-Butan-2-yl-2,5-dichloro-4-methoxybenzenesulfonamide: Quantitative Differentiation


Lipophilicity vs. N-Benzyl Analog

The target compound exhibits a lower computed lipophilicity (XLogP3 = 3.4) compared to the N-benzyl analog (XLogP3 = 3.6), indicating reduced affinity for lipid environments and potentially better aqueous solubility . This difference arises from the smaller, more polar sec-butyl group versus the planar benzyl moiety.

Lipophilicity Drug Design Physicochemical Properties

MW & TPSA Comparison with Benzyl Analog

The target compound has a molecular weight of 312.2 g/mol and TPSA of 63.8 Ų, while the N-benzyl analog is heavier (346.2 g/mol) but retains the same TPSA (63.8 Ų) . The lower molecular weight of the target compound, combined with identical polar surface area, suggests superior passive membrane permeability per unit mass—a key advantage in cell-based assays.

Molecular Size Permeability Drug-Likeness

sec-Butyl vs. Isobutyl Branching: Metabolic Stability

The target compound carries a sec-butyl group (butan-2-yl), which is branched at the α-carbon, whereas the isobutyl analog is branched at the β-carbon . In medicinal chemistry, α-branched amines often show reduced N-dealkylation rates by CYP450 enzymes compared to β-branched or linear amines, although direct metabolic data for this specific pair are lacking.

Metabolic Stability Cytochrome P450 Lead Optimization

5-HT6 Receptor Activity: Comparison with 2-Methoxyethyl Analog

The 2-methoxyethyl analog (2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide) is a potent 5-HT6 receptor antagonist (IC50 = 5.01 nM) , whereas no 5-HT6R activity has been reported for the target compound. In the absence of contradictory data, the target compound may present a lower risk of serotonergic off-target effects, which is important for programs targeting non-CNS indications.

Serotonin Receptor Off-Target Selectivity CNS Safety

N-Butan-2-yl-2,5-dichloro-4-methoxybenzenesulfonamide: Application Scenarios


Hit-to-Lead with Balanced Lipophilicity

The computed XLogP3 of 3.4 places this compound in an optimal range for oral bioavailability and CNS penetration. Teams seeking a sulfonamide scaffold with moderate lipophilicity—lower than the benzyl analog (XLogP3 3.6) but still within drug-like space—can prioritize this compound to fine-tune logP without introducing additional polar atoms .

Fragment-Based Discovery: Low MW, High Ligand Efficiency

With a molecular weight of 312.2 g/mol and TPSA of 63.8 Ų, the compound offers a leaner starting point for fragment growing or merging strategies compared to the heavier benzyl analog (346.2 g/mol). The identical TPSA ensures that polar interactions are maintained, while the reduced mass can improve ligand efficiency indices .

Non-Serotonergic Chemical Probe Development

Given the absence of reported 5-HT6 receptor antagonist activity—a feature that distinguishes it from the 2-methoxyethyl analog (IC50 5.01 nM)—this compound may serve as a selective probe for targets outside the serotonergic system, minimizing confounding CNS off-target effects .

Metabolic Stability via α-Branched Amine

The α-branched sec-butyl group is a recognized structural feature for reducing CYP450-mediated N-dealkylation. Projects where metabolic soft spots on the amine are a concern can evaluate this compound against the β-branched isobutyl analog, with the expectation of improved metabolic stability based on class-level SAR .

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